{[(3aR,4R,6R,6aR)-2-benzyl-6-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methoxy}({[({[(2S,3R,4S,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphinic acid
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Overview
Description
INS48823 is a P2Y6 receptor activator and increases signs of survival of osteoclasts.
Scientific Research Applications
Stereoselective Synthesis
The compound has been involved in the stereoselective synthesis of new phosphorylated N,N′-dimethylbarbituric acids. This process involves protonation in a specific reaction between trimethyl phosphite and dialkyl acetylenedicarboxylates, leading to unique molecular structures (Yavari, Zabarjad-Shiraz, & Partovi, 2002).
Design of Molecules with Tailored Biological Activity
This compound is significant in the design of molecules from scratch with tailored biological activity. It's used in the targeted de novo discovery of lead structures for modulating therapeutically relevant proteins (Lanz & Riedl, 2014).
Novel Dinucleotide Analogs Synthesis
The compound plays a role in synthesizing novel dinucleotide analogs. This includes developing new strategies and using specific reagents for successful synthesis, contributing to advancements in biochemical research (Valiyev, Abbasov, Liu, & Tsai, 2010).
Development of Antitumor Agents
The compound has been used in synthesizing specific agents with potential antitumor activities. This includes the creation of molecular structures that may interact with cancer cells, indicating its importance in cancer research and drug development (Xiong Jing, 2011).
Molecular Modeling for Anticancer Drugs
It has also been used in molecular modeling studies for the development of new anticancer drugs. The studies focus on understanding the three-dimensional structures and chemical shifts of compounds, which is critical in designing effective anticancer agents (Santana et al., 2020).
properties
Product Name |
{[(3aR,4R,6R,6aR)-2-benzyl-6-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methoxy}({[({[(2S,3R,4S,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphinic acid |
---|---|
Molecular Formula |
C26H31N4O20P3 |
Molecular Weight |
812.46 |
IUPAC Name |
{[(3aR,4R,6R,6aR)-2-benzyl-6-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methoxy}({[({[(2S,3R,4S,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphinic acid |
InChI |
InChI=1S/C26H31N4O20P3/c31-16-6-8-29(25(35)27-16)23-20(34)19(33)14(45-23)11-43-51(37,38)49-53(41,42)50-52(39,40)44-12-15-21-22(24(46-15)30-9-7-17(32)28-26(30)36)48-18(47-21)10-13-4-2-1-3-5-13/h1-9,14-15,18-24,33-34H,10-12H2,(H,37,38)(H,39,40)(H,41,42)(H,27,31,35)(H,28,32,36)/t14-,15+,18?,19-,20-,21+,22+,23-,24+/m0/s1 |
InChI Key |
FIZCPSOYGRAJHH-LAJHJGSGSA-N |
SMILES |
O=P(OP(O)(OP(O)(OC[C@@H]1O[C@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)=O)=O)(OC[C@H]3O[C@@H](N(C(N4)=O)C=CC4=O)[C@@]5([H])[C@]3([H])OC(CC6=CC=CC=C6)O5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
INS48823; INS 48823; INS-48823. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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